Product packaging for Dolicholide(Cat. No.:CAS No. 85228-11-1)

Dolicholide

Cat. No.: B13405755
CAS No.: 85228-11-1
M. Wt: 478.7 g/mol
InChI Key: PPFRJNLKWADOTL-WOGJWQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dolicholide is a marine-derived cyclodepsipeptide first isolated from the Japanese sea hare, Dolabella auricularia , and is noted for its exceptionally potent cytotoxic properties . It functions as a potent actin-binding agent that stabilizes F-actin filaments in cells, similar to other natural products like jaspamide and geodiamolide. This actin-stabilizing action disrupts the dynamic reorganization of the cytoskeleton, leading to the inhibition of cell proliferation and the induction of apoptosis . Its high cell-membrane permeability makes it a valuable tool for studying cytoskeleton dynamics, cell cycle progression, and programmed cell death . The core structure of this compound is a hybrid of a peptide segment and a polyketide moiety. Recent synthetic advances have utilized Matteson's homologation approach, allowing for late-stage diversification of the polyketide side chain to produce derivatives for structure-activity relationship (SAR) studies . In vitro, this compound exhibits powerful cytotoxicity, with an IC50 of 1 ng/mL against HeLa-S3 cells (human cervical cancer) . SAR studies have demonstrated that modifications to the polyketide portion can significantly alter its potency and selectivity across various cancer cell lines, including human hepatocellular carcinoma (HepG2), human osteosarcoma (U-2 OS), and human colon carcinoma (HCT-116) . This product is labeled "For Research Use Only" (RUO) . It is specifically intended for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use. RUO products are not subject to the regulatory evaluations that ensure the safety and efficacy required for clinical applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46O6 B13405755 Dolicholide CAS No. 85228-11-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85228-11-1

Molecular Formula

C28H46O6

Molecular Weight

478.7 g/mol

IUPAC Name

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-15-[(2S,3R,4R)-3,4-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one

InChI

InChI=1S/C28H46O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14,16-25,29-32H,3,7-13H2,1-2,4-6H3/t16-,17-,18+,19-,20-,21+,22-,23+,24+,25+,27+,28+/m0/s1

InChI Key

PPFRJNLKWADOTL-WOGJWQOOSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H](C(=C)C(C)C)O)O

Canonical SMILES

CC(C)C(=C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O

Origin of Product

United States

Isolation and Natural Occurrence of Dolicholide

Methodologies for Extraction and Purification from Biological Sources

The isolation and purification of loliolide from natural sources involve a multi-step process that typically begins with solvent extraction followed by various chromatographic techniques to separate the compound from a complex mixture.

A common initial step is the extraction from the source material using solvents of varying polarities. For instance, in the case of the green microalga Scenedesmus deserticola, an ethyl acetate extract was found to contain loliolide. koreascience.krjmb.or.kr Similarly, a methanol extract of Sargassum horneri was prepared, from which a chloroform fraction containing loliolide was obtained. proquest.com

Following the initial extraction, a series of chromatographic methods are employed for purification. A novel approach for the preparative separation of loliolide from the brown seaweed Ascophyllum nodosum involved an initial solid-phase extraction (SPE) using an amine-based microporous organic polymer (MOP). This pre-treatment was followed by purification using a D101 macroporous resin column and ultimately preparative high-performance liquid chromatography (prep-HPLC). rsc.orgrsc.org

Other purification strategies include silica gel column chromatography. For the isolation of loliolide from Scenedesmus deserticola, the ethyl acetate extract was subjected to silica gel column chromatography, eluting with a chloroform-methanol solvent system. jmb.or.kr High-performance centrifugal partition chromatography (HPCPC) has also been demonstrated as an effective method for isolating loliolide with high purity from the chloroform fraction of a Sargassum horneri methanol extract. proquest.com For final purification, reversed-phase high-performance liquid chromatography (HPLC) is often utilized. nih.gov

Table 1: Methodologies for Extraction and Purification of Loliolide
Biological SourceInitial ExtractionPurification Techniques
Ascophyllum nodosumSolid-Phase Extraction (SPE) with amine-based microporous organic polymerMacroporous resin chromatography, Preparative HPLC rsc.orgrsc.org
Sargassum horneriMethanol extraction followed by chloroform fractionationHigh-Performance Centrifugal Partition Chromatography (HPCPC) proquest.com
Scenedesmus deserticolaEthyl acetate extractionSilica gel column chromatography koreascience.krjmb.or.kr
Tomato LeavesEthyl acetate extractionSilica gel column chromatography, Reversed-phase HPLC nih.gov

Identification and Distribution in Plant Species

Loliolide is a ubiquitous compound in the plant kingdom, having been identified in a wide array of terrestrial and marine plant species, including algae, shrubs, and trees. lodz.plresearchgate.net It is considered a photo-oxidative or thermal degradation product of carotenoids. nih.gov

Its presence has been documented in various parts of plants, including the roots of Rauvolfia yunnanensis and Digitaria sanguinalis, as well as the leaves of Xanthoxyllum setulosum. lodz.pl The compound has also been isolated from the Persian speedwell (Veronica persica) and the Mexican plant Penstemon campanulatus. lodz.pl

In the marine environment, loliolide has been identified in numerous species of algae. For example, it has been isolated from the brown algae Ascophyllum nodosum and Sargassum horneri. proquest.comrsc.org The green microalga Scenedesmus deserticola has also been identified as a source of this compound. koreascience.krnih.gov

Table 2: Distribution of Loliolide in Selected Plant Species
Plant SpeciesFamilyHabitatReference
Rauvolfia yunnanensisApocynaceaeTerrestrial lodz.pl
Veronica persica (Persian speedwell)PlantaginaceaeTerrestrial lodz.pl
Digitaria sanguinalis (Crabgrass)PoaceaeTerrestrial lodz.pl
Xanthoxyllum setulosumRutaceaeTerrestrial lodz.pl
Penstemon campanulatusPlantaginaceaeTerrestrial lodz.pl
Sonchus oleraceus (Sowthistle)AsteraceaeTerrestrial lodz.pl
Ascophyllum nodosumFucaceaeMarine rsc.org
Sargassum horneriSargassaceaeMarine proquest.com
Scenedesmus deserticolaScenedesmaceaeFreshwater (Microalga) koreascience.krnih.gov

Advanced Chromatographic and Spectrometric Techniques for Loliolide Profiling

The definitive identification and structural elucidation of loliolide rely on a combination of advanced chromatographic and spectrometric techniques.

High-performance liquid chromatography (HPLC) is a fundamental tool for the separation and quantification of loliolide. researchgate.net For more detailed analysis, HPLC is often coupled with mass spectrometry. For instance, ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) has been used to confirm the presence of loliolide in the hydrothermal extract of Sargassum horneri. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of loliolide. nih.gov

For unequivocal structure determination, mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are indispensable. High-resolution electrospray ionization tandem mass spectrometry (HRESI-MS) provides accurate mass measurements, which helps in determining the molecular formula of the compound. rsc.orgrsc.org The molecular formula of loliolide has been established as C₁₁H₁₆O₃. nih.gov

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are crucial for elucidating the complete chemical structure of loliolide. ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, allowing for the precise assignment of all atoms and their connectivity. rsc.orgrsc.orgnih.gov

Table 3: Spectrometric Data for the Identification of Loliolide
TechniqueObservationReference
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)[M+Na]⁺ ion at m/z 219.1003, corresponding to a molecular formula of C₁₁H₁₆O₃Na nih.gov
¹H Nuclear Magnetic Resonance (NMR) (500 MHz, CDCl₃)δ (ppm): 1.30 (3H, s), 1.49 (3H, s), 1.56 (1H, dd), 1.81 (3H, s), 1.81 (1H, dd), 2.00 (1H, ddd), 2.48 (1H, ddd), 4.36 (1H, sept), 5.78 (1H, s) nih.gov
¹³C Nuclear Magnetic Resonance (NMR) (125 MHz, CDCl₃)δ (ppm): 26.5, 27.0, 30.7, 36.0, 45.6, 47.3, 66.6, 86.8, 113.0, 171.9, 183.0 nih.gov

Biosynthesis of Dolicholide

Precursor Pathways and Enzymatic Transformations

The journey to synthesize dolichol begins with the mevalonate (MVA) pathway, a fundamental metabolic route responsible for producing a vast array of isoprenoid compounds. nih.govnih.gov This pathway utilizes acetyl-CoA as its initial substrate.

Key steps in the precursor pathway include:

Formation of Mevalonate: Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by the enzyme HMG-CoA reductase. nih.gov This is a critical regulatory step in the pathway.

Synthesis of Isoprenoid Building Blocks: Mevalonate is subsequently converted through a series of reactions into the five-carbon building block, isopentenyl pyrophosphate (IPP). nih.govresearchgate.net

Formation of Farnesyl Pyrophosphate (FPP): IPP is isomerized to dimethylallyl diphosphate (DMAPP). One molecule of DMAPP is then condensed with two molecules of IPP to produce the 15-carbon intermediate, farnesyl pyrophosphate (FPP). nih.govresearchgate.net FPP stands at a crucial branch point in isoprenoid metabolism, serving as the precursor not only for dolichol but also for sterols (like cholesterol), ubiquinone, and prenylated proteins. nih.govnih.gov

From FPP, the pathway commits to dolichol synthesis through the action of specific enzymes that elongate the carbon chain. The final steps involve the creation of a long-chain polyprenol pyrophosphate, which undergoes enzymatic modifications, including dephosphorylation and the critical saturation of the alpha-isoprene unit by a polyprenol reductase, to yield the final dolichol molecule. nih.govuga.edu

Precursor/IntermediateKey EnzymeFunction
Acetyl-CoAHMG-CoA synthase/reductaseInitial building block for the mevalonate pathway. nih.gov
Isopentenyl Pyrophosphate (IPP)IPP IsomeraseThe fundamental five-carbon isoprene unit. nih.gov
Farnesyl Pyrophosphate (FPP)FPP synthaseA 15-carbon intermediate that acts as a major branch point for isoprenoid synthesis. nih.gov
Polyprenyl PyrophosphateCis-prenyltransferaseElongated precursor to dolichol. nih.gov

Role of Cis-Prenyltransferases and Isoprene Unit Condensation

The elongation of the polyisoprenoid chain is a defining step in dolichol biosynthesis and is catalyzed by a class of enzymes known as cis-prenyltransferases (cis-PTs). nih.gov These enzymes are responsible for the sequential head-to-tail condensation of IPP molecules onto the FPP starter molecule. oup.comnih.gov Each condensation reaction adds a five-carbon isoprene unit, and the process is repeated until a species-specific chain length is achieved. nih.gov

A key characteristic of this process is the formation of cis (or Z) double bonds in the growing polymer chain, which distinguishes dolichol precursors from other isoprenoids that are synthesized by trans-prenyltransferases. nih.govmdpi.com The resulting long-chain molecule is a polyprenyl pyrophosphate. nih.gov

In eukaryotes like yeast and mammals, the cis-prenyltransferase is not a single protein but a heteromeric enzyme complex. nih.govnih.gov For instance, in humans, the complex consists of the catalytic subunit Dehydrodolichyl Diphosphate Synthase (DHDDS) and a second subunit, Nogo-B Receptor (NgBR). nih.govresearchgate.net Both subunits are essential for the enzyme's activity. nih.gov In yeast, two different cis-prenyltransferases, Rer2p and Srt1p, are known to synthesize dolichols of different chain lengths. nih.govnih.gov

Intracellular Localization of Dolichol Biosynthetic Machinery

The biosynthesis of dolichol is spatially organized within the cell. The primary site for this process is the membrane of the endoplasmic reticulum (ER). nih.govnih.gov This localization is crucial, as the primary function of dolichol phosphate (B84403) is to serve as a lipid carrier for the assembly of the oligosaccharide precursor (Glc3Man9GlcNAc2) required for N-linked protein glycosylation, a process that also begins in the ER. nih.govwikipedia.org

The enzymes of the mevalonate pathway are located in the cytoplasm and peroxisomes, while the later-stage enzymes, including the cis-prenyltransferases and polyprenol reductase, are associated with the ER membrane. nih.govnih.gov Specifically, the synthesis of the dolichol-linked oligosaccharide precursor starts on the cytoplasmic face of the ER and is later flipped to the luminal side for the completion of the glycan chain. wikipedia.org Dolichol metabolites are found in nearly all organelle membranes, including the Golgi apparatus, mitochondria, and lysosomes, although their functions in these locations are less understood. nih.gov

Genetic and Molecular Regulation of Dolicholide Biosynthesis

The synthesis of dolichol is tightly regulated at both the genetic and molecular levels to meet the cell's demand for protein glycosylation.

Genetic Regulation: Several genes encoding the enzymes for dolichol synthesis have been identified. In yeast, the RER2 gene encodes a cis-prenyltransferase essential for synthesizing the dolichols required for N-glycosylation. nih.gov A second gene, SRT1, encodes an isoform that produces longer-chain dolichols. nih.gov In humans, mutations in the DHDDS gene, which encodes a subunit of the cis-prenyltransferase complex, are known to cause genetic disorders. researchgate.net The expression of some enzymes in the pathway is subject to transcriptional control. For example, the mRNA levels of polyprenol reductase (SRD5A3) can be regulated by hormones like androgens. nih.gov

Molecular Regulation: The activity of enzymes in the pathway is also controlled. The activity of dolichol kinase, which phosphorylates dolichol to its active form, dolichyl phosphate (Dol-P), can be induced by estrogens. nih.gov Feedback inhibition also plays a role; the formation of Dol-PP-GlcNAc, an early intermediate in the assembly of the oligosaccharide chain, is inhibited by the downstream product Dol-PP-GlcNAc-GlcNAc. nih.gov Furthermore, phosphorylation can modulate enzyme activity, as seen with Dolichol-Phosphate-Mannose (Dol-P-Man) synthase, which is regulated by protein kinase A (PKA). nih.gov

Interconnections with Sterol and Other Isoprenoid Biosynthetic Routes

The dolichol biosynthetic pathway is intricately linked with other major isoprenoid synthesis routes, as they all share the common precursor pathway, the mevalonate (MVA) pathway. nih.govnih.gov The intermediate farnesyl pyrophosphate (FPP) is a critical metabolic node. nih.gov

From FPP, cellular metabolism can diverge into several major branches:

Sterol Synthesis: FPP can be converted to squalene, the first committed step in the biosynthesis of sterols such as cholesterol in animals and ergosterol in fungi. nih.govnih.gov This is often a major metabolic flux from the FPP pool.

Ubiquinone (Coenzyme Q) Synthesis: FPP is the precursor for the synthesis of the polyisoprenoid tail of ubiquinone, an essential component of the electron transport chain. nih.gov

Protein Prenylation: FPP and its derivative, geranylgeranyl pyrophosphate (GGPP), are used to covalently attach lipid anchors to certain proteins, a post-translational modification that often targets them to membranes. wikipedia.org

The distribution of FPP among these competing pathways must be carefully regulated. For instance, in yeast mutants with defects in squalene synthase (part of the sterol pathway), an increased concentration of long-chain polyprenols has been observed, suggesting that when one branch is blocked, precursors can be shunted into another, such as the dolichol pathway. nih.gov This highlights the metabolic flexibility and interconnectedness of isoprenoid synthesis within the cell.

PathwayKey Intermediate from FPPEnd Product(s)Primary Function
Dolichol SynthesisPolyprenyl PyrophosphateDolichol, Dolichyl PhosphateN-linked protein glycosylation. nih.gov
Sterol SynthesisSqualeneCholesterol, ErgosterolMembrane structure and fluidity. nih.gov
Ubiquinone SynthesisSolanesyl PyrophosphateUbiquinone (Coenzyme Q)Electron transport chain. nih.gov
Protein PrenylationFPP, GGPPFarnesylated/Geranylgeranylated proteinsProtein membrane anchoring and signaling. wikipedia.org

Structure Elucidation and Spectroscopic Characterization of Dolicholide

Application of Advanced Spectroscopic Techniques for Structural Determination

The initial characterization of Dolicholide, like other brassinosteroids, relied on a suite of spectroscopic methods. scielo.br Techniques such as infrared (IR) spectroscopy provided early clues about the functional groups present in the molecule. The IR spectrum would have indicated the presence of hydroxyl (-OH) groups and a carbonyl (C=O) group, characteristic of a lactone, a key feature of the brassinosteroid skeleton. youtube.comgla.ac.uk

Ultraviolet-Visible (UV-Vis) spectroscopy would have been employed to identify any chromophores within the molecule. While the core steroidal structure does not absorb significantly in the UV-Vis range, the presence of specific functional groups can lead to characteristic absorptions.

Chiroptical Methods for Absolute Configuration Assignment

Due to the numerous stereocenters in this compound, determining its absolute configuration is a critical and challenging aspect of its structure elucidation. Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are indispensable for this purpose. nih.govresearchgate.net

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique used to establish the absolute stereochemistry of chiral compounds. nih.govmdpi.com The experimental ECD spectrum of this compound, when compared with spectra predicted by quantum mechanical calculations for possible stereoisomers, allows for the assignment of the correct absolute configuration. mdpi.com Another approach involves the use of chiroptical probes. For instance, the formation of a complex between a vicinal diol (a 1,2-diol) in the molecule and a reagent like dimolybdenum tetraacetate [Mo2(OAc)4] can induce a characteristic CD spectrum. researchgate.net The sign of the observed Cotton effect in the induced CD spectrum can then be correlated to the absolute configuration of the diol moiety according to empirical rules, such as Snatzke's rule. researchgate.net

Complementary Use of Nuclear Magnetic Resonance and High-Resolution Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the cornerstones of modern structure elucidation. mdpi.comscribd.com

High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight and, consequently, the exact molecular formula of this compound. mdpi.com This is a fundamental first step in determining the elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum can also offer valuable information about the different structural components of the molecule. tandfonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy , including both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (like COSY, HSQC, and HMBC), is used to map out the carbon-hydrogen framework of the molecule. mdpi.com

¹H NMR provides information about the chemical environment and connectivity of protons.

¹³C NMR reveals the number of unique carbon atoms and their chemical environments.

2D NMR experiments are crucial for establishing the connectivity between different parts of the molecule. For example, HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons that are two or three bonds apart, which is instrumental in piecing together the complete structure. mdpi.com

The following table summarizes hypothetical ¹³C and ¹H NMR data for key structural features of a compound similar in structure to this compound, based on published data for related brassinosteroids. mdpi.com

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH)Multiplicity
C-2~70-72 ppm~3.8-4.0 ppmm
C-3~68-70 ppm~4.0-4.2 ppmm
C-5~45-47 ppm~2.2-2.4 ppmm
C-6~175-177 ppm--
C-18~12-14 ppm~0.7-0.8 ppms
C-19~15-17 ppm~0.9-1.0 ppms
C-21~18-20 ppm~0.9-1.0 ppmd
C-22~73-75 ppm~3.6-3.8 ppmm
C-23~71-73 ppm~3.5-3.7 ppmm
C-28~105-107 ppm~4.8-5.0 ppms

Note: This is a representative table; actual chemical shifts can vary depending on the specific solvent and experimental conditions.

Computational Assistance in Structural Confirmation and Elucidation

In recent years, computational chemistry has become an invaluable tool in the structural elucidation of complex natural products like this compound. mdpi.com Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts for a proposed structure. mdpi.com By comparing the calculated NMR data with the experimental data, chemists can gain a high degree of confidence in the assigned structure. If there is a poor match, it may indicate that the proposed structure is incorrect, prompting a re-evaluation of the spectroscopic data.

Furthermore, computational methods are essential for predicting the ECD spectra mentioned earlier. mdpi.com By calculating the theoretical ECD spectra for all possible stereoisomers of a molecule and comparing them to the experimental spectrum, the absolute configuration can be determined with a high level of certainty. nih.govmdpi.com This synergy between experimental spectroscopy and computational chemistry provides a robust framework for the unambiguous structure elucidation of complex molecules like this compound.

Molecular Mechanisms and Biological Roles of Dolicholide

Dolicholide in N-linked Glycosylation and Oligosaccharide Transfer

The process of N-linked glycosylation, a critical post-translational modification of proteins, relies on dolichols, not the brassinosteroid this compound. This process begins in the endoplasmic reticulum (ER) and involves the lipid carrier dolichol phosphate (B84403) (Dol-P).

The synthesis of the precursor oligosaccharide (Glc₃Man₉GlcNAc₂) occurs on the Dol-P anchor embedded in the ER membrane. This assembly is a highly ordered process:

The synthesis initiates on the cytoplasmic face of the ER, where N-acetylglucosamine (GlcNAc) and mannose (Man) residues are sequentially added to Dol-P, forming a Man₅GlcNAc₂-PP-Dol intermediate.

This lipid-linked oligosaccharide (LLO) is then "flipped" across the ER membrane into the lumen.

Within the ER lumen, the oligosaccharide chain is further elongated by the addition of more mannose and glucose residues. The donors for these luminal additions are Dol-P-Man and Dol-P-Glc.

The completed Glc₃Man₉GlcNAc₂ oligosaccharide is then transferred en bloc from the dolichol pyrophosphate (Dol-PP) carrier to a specific asparagine (Asn) residue within the consensus sequence Asn-X-Ser/Thr of a nascent polypeptide chain. This crucial transfer is catalyzed by the oligosaccharyltransferase (OST) complex.

The dolichol molecule is then recycled. The resulting Dol-PP is dephosphorylated back to Dol-P, allowing it to participate in a new round of LLO synthesis. The availability of Dol-P is a rate-limiting factor for N-linked glycosylation.

Table 1: Key Molecules in Dolichol-Dependent N-linked Glycosylation

Molecule Role Location
Dolichol Phosphate (Dol-P) Lipid carrier for oligosaccharide synthesis ER Membrane
UDP-GlcNAc Donor for N-acetylglucosamine Cytoplasm
GDP-Man Donor for mannose (cytoplasmic) Cytoplasm
Dolichol-P-Mannose Donor for mannose (luminal) ER Lumen
Dolichol-P-Glucose Donor for glucose (luminal) ER Lumen

| Oligosaccharyltransferase (OST) | Enzyme complex that transfers the oligosaccharide to the protein | ER Membrane (luminal face) |

Contributions to Cellular Membrane Organization and Protein Interactions

Dolichols, due to their long, hydrophobic polyisoprenoid chain, are integral components of cellular membranes, where they influence the physical properties of the lipid bilayer. They are found in various cellular membranes, including the plasma membrane, Golgi apparatus, and lysosomes, not just the ER.

Research indicates that dolichols can significantly alter membrane fluidity. uniprot.orgresearchgate.netbiorxiv.org Their presence within the membrane can increase the mobility of the fatty acyl chains in the hydrophobic core of the bilayer, effectively making the membrane more fluid. uniprot.org This effect is not uniform across the membrane and depends on the specific location and the length of the dolichol chain. uniprot.orgencyclopedia.pub By modifying membrane fluidity and organization, dolichols can indirectly influence the activity of membrane-embedded proteins, such as enzymes and receptors, whose functions are sensitive to their lipid environment. biorxiv.org

Brassinosteroids, including this compound, can also affect the physicochemical properties of cell membranes. They can be incorporated into the lipid bilayer, which modifies membrane structure and fluidity, contributing to stress tolerance in plants. nih.govfrontiersin.org

Role in Endoplasmic Reticulum (ER) Homeostasis and Stress Responses

The proper functioning of the dolichol-dependent N-linked glycosylation pathway is essential for maintaining ER homeostasis. N-glycosylation is critical for the correct folding and quality control of many proteins that are synthesized in or trafficked through the ER.

Disruptions in the dolichol biosynthesis pathway lead to a reduced supply of the LLO precursor. This impairment of N-glycosylation causes an accumulation of unfolded or misfolded proteins within the ER, a condition known as ER stress. nih.govtandfonline.commdpi.com To cope with ER stress, cells activate a signaling network called the Unfolded Protein Response (UPR). tandfonline.comnih.gov The UPR aims to restore homeostasis by:

Upregulating the expression of ER-resident chaperones (e.g., BiP) that assist in protein folding.

Enhancing the degradation of misfolded proteins through a process called ER-associated degradation (ERAD).

Studies in Arabidopsis have shown that mutants deficient in dolichol biosynthesis exhibit constitutive ER stress and are more sensitive to conditions that exacerbate this stress. nih.govtandfonline.com Conversely, ER stress signaling in plants has been shown to activate brassinosteroid signaling, creating a link between the two pathways. nih.govmdpi.com For instance, stresses that inhibit protein glycosylation can lead to the activation of transcription factors that upregulate both ER chaperones and brassinosteroid-responsive genes. nih.gov

This compound as a Brassinosteroid: Signaling Transduction Pathways

This compound is a naturally occurring brassinosteroid (BR), a class of phytohormones that regulate a wide array of developmental processes and stress responses in plants. frontiersin.orgmdpi.comnih.gov The signaling pathway for brassinosteroids is initiated at the cell surface and culminates in transcriptional changes in the nucleus.

The perception of brassinosteroids, including this compound, occurs at the plasma membrane. The primary receptor is BRASSINOSTEROID INSENSITIVE 1 (BRI1), a leucine-rich repeat receptor-like kinase (LRR-RLK). encyclopedia.pubnih.govmdpi.com

The activation sequence is as follows:

Ligand Binding: this compound binds to the extracellular domain of BRI1. uniprot.org

Receptor Heterodimerization: Ligand binding induces a conformational change in BRI1, promoting its heterodimerization with a co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1), which is also an LRR-RLK. encyclopedia.pubnih.gov

Trans-phosphorylation: The association of BRI1 and BAK1 allows for their reciprocal trans-phosphorylation on serine/threonine residues within their cytoplasmic kinase domains. This phosphorylation cascade fully activates both receptor kinases. uniprot.orgnih.gov

Signal Initiation: The activated BRI1/BAK1 receptor complex initiates a cytoplasmic signaling cascade. This activation involves the phosphorylation of downstream targets, such as BR-SIGNALING KINASES (BSKs). frontiersin.org

The activated receptor complex transduces the signal through a cytoplasmic phosphorylation relay that ultimately modulates the activity of key transcription factors.

Inactivation of BIN2: A central negative regulator of the pathway is the glycogen (B147801) synthase kinase-3 (GSK3)-like kinase, BRASSINOSTEROID INSENSITIVE 2 (BIN2). tandfonline.comfrontiersin.orgnih.gov In the absence of BRs, BIN2 is active and phosphorylates the primary transcription factors of the pathway. The activated BRI1/BAK1 complex leads to the activation of a phosphatase, BSU1, which dephosphorylates and inactivates BIN2. frontiersin.orgfrontiersin.org

Activation of Transcription Factors: The primary transcription factors in the BR pathway are BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). nih.govmdpi.comnih.govmdpi.com When BIN2 is active (low BR levels), it phosphorylates BZR1 and BES1, causing them to be retained in the cytoplasm and targeted for degradation. frontiersin.orgsemanticscholar.org When BIN2 is inactivated (high BR levels), BZR1 and BES1 are dephosphorylated by Protein Phosphatase 2A (PP2A). frontiersin.org

Transcriptional Regulation: The dephosphorylated, active forms of BZR1 and BES1 accumulate in the nucleus. frontiersin.orgunipi.it There, they bind to specific DNA sequences (BR-response elements, or BRREs) in the promoters of target genes, regulating their expression. nih.govannualreviews.org This transcriptional reprogramming mediates the physiological responses to brassinosteroids, such as cell elongation and stress tolerance. frontiersin.org

Table 2: Core Components of the Brassinosteroid Signaling Pathway

Component Type Function in Pathway
This compound Brassinosteroid (Ligand) Binds to and activates the BRI1 receptor
BRI1 Receptor Kinase Primary receptor for brassinosteroids
BAK1 Co-receptor Kinase Forms a complex with BRI1 upon ligand binding
BIN2 GSK3-like Kinase Negative regulator; phosphorylates and inactivates BZR1/BES1
BSU1 Phosphatase Inactivates BIN2

| BZR1/BES1 | Transcription Factors | Positive regulators; activate or repress target gene expression |

The brassinosteroid signaling pathway is not an isolated module but is highly integrated with other phytohormone signaling networks to fine-tune plant growth and responses to environmental cues.

Auxin: BRs and auxins synergistically regulate cell elongation. BZR1 can directly interact with ARF (AUXIN RESPONSE FACTOR) transcription factors, and they co-regulate a large number of shared target genes. mdpi.comtandfonline.comfrontiersin.org

Gibberellins (GA): BRs and GAs additively promote stem elongation. The BZR1 transcription factor can interact with DELLA proteins, which are key repressors of GA signaling. This interaction provides a molecular hub for coordinating growth signals from both pathways. semanticscholar.orgmdpi.comtandfonline.com

Abscisic Acid (ABA): BRs and ABA often act antagonistically. For instance, BRs generally promote growth, while ABA is a key growth inhibitor and stress hormone. Evidence suggests that BIN2 can phosphorylate and interact with components of the ABA signaling pathway, providing a point of crosstalk. mdpi.comtandfonline.comfrontiersin.org The balance between these two hormones is crucial for modulating growth under stress conditions. frontiersin.orgmdpi.com

This intricate crosstalk allows plants to mount a highly coordinated and appropriate response to a complex array of developmental and environmental signals.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Dolichol
Dolichol Phosphate
Dolichol Pyrophosphate
N-acetylglucosamine (GlcNAc)
Mannose
Glucose
UDP-GlcNAc
GDP-Man
Dolichol-P-Mannose
Dolichol-P-Glucose
BiP (Binding-immunoglobulin Protein)
Brassinosteroid (BR)
BRASSINOSTEROID INSENSITIVE 1 (BRI1)
BRI1-ASSOCIATED KINASE 1 (BAK1)
BR-SIGNALING KINASE (BSK)
BRASSINOSTEROID INSENSITIVE 2 (BIN2)
BRI1 SUPPRESSOR 1 (BSU1)
BRASSINAZOLE-RESISTANT 1 (BZR1)
BRI1-EMS-SUPPRESSOR 1 (BES1)
Protein Phosphatase 2A (PP2A)
Auxin
Gibberellin (GA)
Abscisic Acid (ABA)
AUXIN RESPONSE FACTOR (ARF)

Influence on Plant Physiological Processes and Development

Modulation of Cell Division and Elongation

The brassinosteroid family of hormones is well-documented for its potent effects on cell growth, specifically through the promotion of both cell division and cell elongation. semanticscholar.orgresearchgate.netresearchjournal.co.in These hormones are crucial for determining plant stature, leaf size, and root growth. researchgate.net The mechanism of BR-induced cell elongation involves the loosening of the cell wall, a process necessary to allow for cell expansion. semanticscholar.org Experiments have demonstrated that BRs can stimulate the longitudinal growth of young tissues and that plants with deficiencies in BR biosynthesis or signaling exhibit dwarfism. researchjournal.co.in

While much of the research has focused on the effects of the brassinosteroid class as a whole, this compound is a constituent of this group. semanticscholar.orgicm.edu.pl Brassinosteroids often work in concert with other plant hormones, such as auxins, to synergistically regulate gene expression related to cell elongation. icm.edu.plresearchgate.net For instance, BRs can accelerate auxin transport, which in turn can promote the development of lateral roots. icm.edu.pl Research on specific BR molecules has revealed complexities in their roles. In an Arabidopsis thaliana mutant (dwf1), an accumulation of dolichosterone (B1252353) (a biosynthetic precursor to this compound) and a decrease in other BRs resulted in a dwarf phenotype. researchgate.netoup.com This highlights that the balance and interconversion of different brassinosteroids are critical for the precise regulation of plant growth.

Regulation of Photosynthesis and Nutrient Uptake

Brassinosteroids play a significant role in regulating photosynthesis, a fundamental process for plant biomass accumulation. tubitak.gov.trbiochemjournal.com They have been shown to enhance photosynthetic efficiency by increasing the levels of chlorophyll (B73375) and the activity of key enzymes involved in the Calvin cycle, such as RuBisCo. semanticscholar.orgbiochemjournal.com This leads to improved carbon dioxide (CO2) assimilation and conversion into chemical energy. tubitak.gov.trbiochemjournal.com Furthermore, BRs contribute to the structural integrity and proper functioning of chloroplasts, the organelles where photosynthesis occurs. semanticscholar.org

The presence of this compound within plant chloroplasts suggests its potential involvement in these regulatory functions. A study on barley (Hordeum vulgare) identified this compound as one of the brassinosteroids present in isolated chloroplasts, pointing to a direct role within this organelle. researchgate.net While trace amounts of this compound were detected in tomato leaves, the broader family of BRs is acknowledged for its regulatory impact on photosynthesis. mdpi.com The regulation of the photosynthetic process by BRs is complex and can be either stimulatory or inhibitory depending on various factors, including environmental conditions. researchgate.netnih.gov

Involvement in Plant Responses to Abiotic Stress (e.g., Drought, Cold, Metal)

This compound has been specifically implicated in the complex mechanisms that plants employ to tolerate abiotic stresses, including the presence of heavy metals, cold, and drought. researchgate.netnih.gov The ability of plants to modulate their internal hormonal balance, including the levels of specific brassinosteroids like this compound, is a key aspect of their adaptation and survival strategy. frontiersin.org

Metal Stress

Research has shown that the profile of endogenous brassinosteroids changes significantly when plants are exposed to heavy metal stress. In Brassica juncea (Indian mustard), the accumulation of several brassinosteroids, including this compound, was observed in response to nickel (Ni) stress. nih.gov Specific analysis revealed the presence of this compound in plants treated with 0.6 mM of nickel. frontiersin.org Similarly, this compound was identified in Brassica juncea plants under cadmium (Cd) stress, indicating its role in the response to different toxic metals. frontiersin.org The modulation of BR levels, including this compound, is part of a broader defense mechanism that helps mitigate oxidative stress and reduce metal uptake. nih.govfrontiersin.org

Table 1: Detection of this compound in Brassica juncea Under Heavy Metal Stress

Metal StressorConcentrationThis compound DetectionReference
Nickel (Ni)0.6 mMIsolated and identified frontiersin.orgnih.gov
Nickel (Ni)0.2, 0.4, 0.6 mMPart of the BRs response mitigating stress frontiersin.org
Cadmium (Cd)Control (0 mM)Identified in control plants sustainablefarming.com.au
Cadmium (Cd)0.2, 0.4, 0.6 mMHormonal profile, including other BRs, activated by Cd; this compound present in controls. sustainablefarming.com.au

Drought and Cold Stress

This compound has also been identified as a component of the hormonal response to drought and cold. In a study on winter barley (Hordeum vulgare), this compound was detected for the first time in a cereal species, specifically in heading plants subjected to drought and cold hardening treatments. researchgate.net The study noted that the spectrum of detectable BRs, including this compound, was greater in the more developed heading plants compared to seedlings, suggesting a role in developmental stage-specific stress responses. researchgate.net In oilseed rape (Brassica napus), the content of brassinosteroids like this compound typically increases after cold acclimation. nih.gov Analysis of maize (Zea mays) genotypes with differing drought tolerance revealed that they had distinct profiles of endogenous brassinosteroids, a group which can include this compound. mdpi.com This suggests that a plant's ability to regulate specific BRs, including this compound, may contribute to its level of drought or freezing tolerance. mdpi.comresearchgate.net

Table 2: Identification of this compound in Plant Species During Abiotic Stress Studies

Plant SpeciesTissue/Developmental StageStress ConditionFindingReference
Winter Barley (Hordeum vulgare)Heading PlantsDrought and FreezingThis compound detected as part of the BR profile. researchgate.net
Oilseed Rape (Brassica napus)Not specifiedCold AcclimationContent of this compound, among other BRs, reported to increase. nih.gov
Maize (Zea mays)LeavesDroughtThis compound is among the BRs analyzed in studies comparing drought-tolerant and sensitive genotypes. mdpi.com
Barley (Hordeum vulgare)ChloroplastsLow Temperature (5°C)This compound detected in chloroplasts, with higher levels in a BR-deficient mutant compared to wild-type. researchgate.net

Structure Activity Relationship Sar Studies of Dolicholide Derivatives

Systematic Investigation of Structural Modifications and Resultant Biological Activities

Systematic studies on brassinosteroids, including dolicholide, have revealed that modifications to various parts of the steroid nucleus and the side chain can have profound effects on biological activity. The primary method for evaluating the potency of these compounds is the rice lamina inclination bioassay, which provides a quantitative measure of their growth-promoting effects. oup.comtandfonline.comtandfonline.com

Key structural modifications and their impact on activity include:

The B-ring: this compound possesses a seven-membered lactone ring (B-homo-7-oxa-lactone) in its B-ring. This feature is common to highly active brassinosteroids like brassinolide (B613842). Analogues with a 6-keto function in a standard six-membered B-ring, such as castasterone (B119632), generally exhibit slightly lower but still significant activity. annualreviews.org The conversion of the 6-keto group to a 7-oxa-lactone is a key step in the biosynthesis of the most active brassinosteroids.

The Side Chain: The structure of the side chain at C-17 is a major determinant of biological activity. This compound features a (22R, 23R)-dihydroxy-24-methylene-ergostane side chain. The presence and stereochemistry of the hydroxyl groups at C-22 and C-23 are critical. The (22R, 23R) configuration is generally associated with the highest activity. annualreviews.org

Substitution at C-24: this compound has a methylene (B1212753) group at C-24. The nature of the substituent at this position significantly influences potency. A comparison of various brassinosteroids has shown a general order of activity related to the C-24 substituent. acs.org

The following table summarizes the relative biological activities of this compound and other key brassinosteroids as determined by the rice lamina inclination assay.

CompoundKey Structural FeaturesRelative Activity
Brassinolide(22R, 23R, 24S)-24-Methyl, 7-oxa-lactone B-ringVery High
Castasterone(22R, 23R, 24S)-24-Methyl, 6-keto B-ringHigh
This compound (22R, 23R)-24-Methylene, 7-oxa-lactone B-ring Moderate to High
Dolichosterone (B1252353)(22R, 23R)-24-Methylene, 6-keto B-ringModerate
24-Epibrassinolide(22R, 23R, 24R)-24-Methyl, 7-oxa-lactone B-ringHigh
Homobrassinolide(22R, 23R, 24R)-24-Ethyl, 7-oxa-lactone B-ringModerate

This table is a representation of compiled data from multiple studies and the relative activities are a general consensus from the literature.

Identification of Key Structural Determinants for Biological Potency

Through extensive synthesis and biological testing of brassinosteroid analogues, several key structural features have been identified as being crucial for high biological potency. These determinants are largely conserved across the most active members of this class, including this compound.

The primary structural requirements for significant plant growth-promoting activity are:

A/B Ring Junction: A trans-fused A/B ring system is essential for activity. Epimerization at C-5, which results in a cis-fused A/B ring system, leads to a dramatic decrease in biological potency. nih.gov

Hydroxylation of the A-ring: The presence of cis-vicinal hydroxyl groups at the 2α and 3α positions of the A-ring is a strong determinant of high activity. Modifications to the position or stereochemistry of these hydroxyl groups generally lead to a reduction in potency. annualreviews.org

Stereochemistry of the Side Chain Diol: The (22R, 23R) stereochemistry of the vicinal diol in the side chain is considered optimal for potent biological activity. Other stereoisomers, such as the (22S, 23S) or trans-diols, are significantly less active. annualreviews.orgtandfonline.com This highlights the importance of the specific three-dimensional arrangement of these hydroxyl groups for receptor binding.

B-ring Oxidation: The presence of an oxygenated function at C-6, either as a ketone or a 7-oxa-lactone, is critical. The 7-oxa-lactone, as found in this compound and brassinolide, generally confers higher activity than the 6-keto group. annualreviews.org

Computational Approaches in SAR Analysis and Predictive Modeling

In recent years, computational chemistry has become an invaluable tool for elucidating the SAR of brassinosteroids and for the rational design of new, potent analogues. Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have provided significant insights.

Molecular Docking:

Molecular docking simulations are used to predict the preferred binding orientation of a ligand to its receptor and to estimate the strength of the interaction. For brassinosteroids, the receptor is the leucine-rich repeat receptor-like kinase (LRR-RLK) known as BRI1 (Brassinosteroid Insensitive 1). nih.govacs.orgbiorxiv.org

Docking studies have revealed that brassinosteroids bind in a specific pocket on the extracellular domain of BRI1. acs.orgnih.gov Key interactions that stabilize the ligand-receptor complex include:

Hydrogen Bonding: The hydroxyl groups in the A-ring and the side chain of brassinosteroids form a network of hydrogen bonds with amino acid residues in the binding site of BRI1. nih.govacs.org These interactions are crucial for anchoring the molecule in the correct orientation.

These simulations have helped to explain the observed differences in activity between various brassinosteroids. For instance, the higher activity of brassinolide compared to castasterone has been attributed to the ability of brassinolide's B-ring lactone to form more favorable interactions within the binding site. nih.govacs.org

3D-Quantitative Structure-Activity Relationship (3D-QSAR):

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to derive correlations between the 3D properties of molecules and their biological activities. mdpi.comnih.govacs.org These models can then be used to predict the activity of novel, untested compounds.

For brassinosteroids, 3D-QSAR studies have generated contour maps that highlight the regions of the molecule where modifications are likely to increase or decrease activity. mdpi.comnih.gov These studies have generally confirmed the importance of the structural features identified through traditional SAR studies, such as the stereochemistry of the hydroxyl groups and the nature of the B-ring.

The following table summarizes the key findings from computational studies on brassinosteroids.

Computational MethodKey FindingsRelevance to this compound
Molecular Docking - Identifies key hydrogen bonding interactions between the A-ring and side chain diols with the BRI1 receptor. nih.govacs.org - Shows the importance of the B-ring lactone for optimal binding. acs.orgExplains the necessity of the 2α,3α-diol and the (22R, 23R)-diol for this compound's activity and suggests its 7-oxa-lactone B-ring contributes positively to receptor binding.
3D-QSAR (CoMFA/CoMSIA) - Generates predictive models for the biological activity of brassinosteroids. mdpi.comnih.gov - Creates contour maps indicating sterically and electrostatically favorable and unfavorable regions for substitution. mdpi.comProvides a framework for the rational design of novel this compound derivatives with potentially enhanced plant growth-promoting activity.

These computational approaches, in conjunction with synthetic chemistry and biological testing, provide a powerful platform for the continued exploration of this compound's SAR and the development of new and improved brassinosteroid analogues.

Computational and Theoretical Chemistry Studies on Dolicholide

Molecular Modeling and Conformational Analysis

Currently, there are no specific studies in the available literature that detail the molecular modeling and comprehensive conformational analysis of dolicholide. While conformational analysis using methods like Density Functional Theory (DFT) is standard for understanding the structure-activity relationships of complex natural products, including other brassinosteroids, such an analysis for this compound has not been published. isopsoc.orgresearchgate.net

A complete conformational analysis would involve identifying the most stable three-dimensional structures of the this compound molecule. This process typically includes exploring the potential energy surface by rotating the flexible dihedral angles, particularly in the side chain, to find various low-energy conformers. The relative energies of these conformers would then be calculated to determine their population distribution at equilibrium. Such data is crucial for understanding how the molecule's shape influences its biological function but is not available for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

There is no specific information available from quantum chemical calculations on the electronic structure and reactivity of this compound. Methods like Density Functional Theory (DFT) are commonly used to investigate the electronic properties of molecules, including orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), molecular electrostatic potential (MEP) maps, and atomic charges. tandfonline.com These properties provide insight into a molecule's reactivity and potential interaction sites. For instance, Electronic Circular Dichroism (ECD) calculations using time-dependent DFT (TD-DFT) are often employed to determine the absolute configuration of chiral centers in natural products, a technique that could be applied to this compound. researchgate.net However, the results of such calculations for this compound have not been reported.

Molecular Dynamics Simulations of this compound in Biological Systems

No molecular dynamics (MD) simulation studies focused specifically on this compound in biological systems have been published. MD simulations are a powerful tool for studying the behavior of molecules like brassinosteroids within a biological context, such as their interaction with cell membranes or receptor proteins. researchgate.net For other brassinosteroids, MD simulations have been used to understand their binding mechanism to the receptor kinase BRI1 (BRASSINOSTEROID INSENSITIVE 1). These simulations can reveal key intermolecular interactions, conformational changes upon binding, and the dynamics of the protein-ligand complex. While it is plausible to perform such simulations for this compound, the specific research has not been made public.

Theoretical Predictions of this compound Interactions and Functional Roles

Specific theoretical predictions regarding the interactions and functional roles of this compound are not available in the literature. Molecular docking, a common computational technique, is often used to predict the binding pose and affinity of a ligand like a brassinosteroid to its receptor. jku.atnih.gov Such studies have been performed for other brassinosteroids with the BRI1 receptor, providing hypotheses about the structural basis for their biological activity. While this compound is known to be involved in plant responses to stress, such as cold acclimation, these findings are based on experimental observations rather than theoretical predictions. science.govmdpi.com A comprehensive chemoinformatic study that included this compound was conducted to classify steroids based on calculated molecular descriptors, but this provided a high-level statistical overview rather than a detailed prediction of its specific interactions or functional roles. chemrxiv.org

Future Research Directions and Unexplored Avenues

Elucidation of Novel Dolicholide-Mediated Biological Pathways and Targets

This compound is a C28 brassinosteroid with a 24-methylene group in its side chain, and it is recognized as an intermediate in brassinosteroid biosynthetic pathways. frontiersin.orgoup.com While its general role as a plant growth promoter is established, the specific pathways it modulates and its unique molecular targets are not fully understood. frontiersin.org

Future research should focus on identifying novel biological processes regulated by this compound. It is known to be part of a complex biosynthetic network that produces various brassinosteroids, but many enzymatic steps and intermediates within these routes remain unknown. frontiersin.orgmdpi.comnih.gov For instance, the conversion of 6-deoxodolichosterone to this compound and subsequently to other brassinosteroids like castasterone (B119632) involves enzymatic steps that are yet to be fully characterized. frontiersin.orgnih.govresearchgate.net Unraveling these steps is crucial for understanding how plants maintain homeostasis of different bioactive brassinosteroids.

A significant area for exploration is the potential for this compound to have unique signaling roles independent of its function as a precursor to other brassinosteroids. While much of brassinosteroid research has focused on key compounds like brassinolide (B613842) and castasterone, intermediates like this compound may possess distinct biological activities or target specific receptor complexes. mdpi.commdpi.com Studies in grapevines have detected this compound in root tissues, suggesting specific functions in root development, an area that has been the subject of few studies since the compound's discovery. mdpi.comnih.gov Investigating the direct protein targets of this compound, beyond the primary BRI1 receptor, could uncover novel signaling cascades. Research into the crosstalk between brassinosteroid signaling and other phytohormone pathways, such as those for abscisic acid, is a promising area to understand how plants integrate various signals to modulate growth and respond to stress. mdpi.comnih.gov

Table 1: Potential Research Questions for this compound's Biological Pathways

Research QuestionProposed ApproachPotential Outcome
What are the specific enzymes that catalyze the conversion of and from this compound?Gene silencing (RNAi/CRISPR) of candidate enzyme genes (e.g., cytochrome P450s) followed by metabolic profiling.Identification of key enzymes in the this compound biosynthetic pathway. frontiersin.orgresearchgate.net
Does this compound have unique signaling targets apart from the known BRI1 pathway?Affinity chromatography using immobilized this compound to pull down interacting proteins from plant cell extracts.Discovery of novel this compound-binding proteins and potential new signaling cascades. mdpi.com
What is the specific role of this compound in root development?Phenotypic analysis of plants with altered this compound levels, combined with tissue-specific expression analysis.Understanding the unique contribution of this compound to plant organ development. mdpi.comnih.gov
How does this compound signaling interact with other phytohormone pathways?Genetic and physiological analysis of double mutants in brassinosteroid and other hormone pathways.Elucidation of the molecular basis of hormonal crosstalk in regulating plant growth and stress responses. mdpi.comnih.gov

Development of Advanced Analytical and Synthetic Methodologies for this compound Research

Progress in understanding this compound's function is intrinsically linked to the available tools for its detection and synthesis. A major challenge in brassinosteroid research is their extremely low endogenous concentrations in plant tissues, often at levels of nanograms to picograms per gram of fresh weight. nih.gov Therefore, a critical direction for future research is the development of more sensitive and high-throughput analytical methods. While gas chromatography-mass spectrometry (GC-MS) has been used, there is a need for techniques with lower detection limits and simpler sample preparation protocols. mdpi.comnih.govjst.go.jp Advanced mass spectrometry techniques, such as those combined with immunoaffinity chromatography, could provide the necessary specificity and sensitivity to accurately quantify this compound and its metabolites in different plant tissues and subcellular compartments. researchgate.net

On the synthetic front, while methods for the stereoselective synthesis of this compound exist, they are often complex and multi-step processes. scispace.comtandfonline.com Developing more efficient and scalable synthetic routes is paramount for producing the quantities of this compound needed for extensive biological testing and for creating labeled analogues (e.g., with deuterium (B1214612) or carbon-13) for metabolic and biosynthetic studies. researchgate.net Research into novel catalytic methods and the use of readily available starting materials, such as other plant sterols or bile acids, could significantly improve synthetic efficiency. researchgate.netacs.orgresearchgate.net For example, new strategies for the regio- and stereoselective opening of epoxide intermediates or the construction of the complex side chain are key targets for synthetic innovation. scispace.comresearchgate.net

Table 2: Future Directions in Analytical and Synthetic Chemistry for this compound

Area of DevelopmentSpecific GoalPotential Impact
Analytical Methodologies Develop ultra-sensitive detection methods (e.g., UPLC-MS/MS with immunoaffinity purification). researchgate.netEnables precise quantification of this compound in minute tissue samples and subcellular fractions, revealing its specific localization. nih.gov
Create high-throughput screening platforms for quantifying brassinosteroids.Facilitates large-scale analysis of genetic variants and plants under diverse environmental conditions.
Synthetic Methodologies Design more efficient, high-yield synthetic pathways to this compound. tandfonline.comIncreases the availability of pure this compound for widespread biological research.
Develop robust methods for synthesizing isotopically labeled this compound analogues. researchgate.netProvides essential tools for tracing metabolic fates, identifying downstream products, and elucidating biosynthetic pathways. frontiersin.orgresearchgate.net

Integration of Multi-Omics Data for a Comprehensive Understanding of this compound Biology

To achieve a holistic understanding of this compound's role in plant biology, future research must move beyond single-gene or single-pathway analyses and embrace a systems-level approach. The integration of multiple "omics" datasets—including transcriptomics, proteomics, phosphoproteomics, and metabolomics—offers a powerful strategy to construct a comprehensive picture of this compound-mediated cellular processes. nih.govnih.gov

By treating plants with this compound and analyzing the resulting changes across these different molecular layers, researchers can identify entire networks of genes, proteins, and metabolites that are under its control. For example, transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated in response to this compound, while proteomics and phosphoproteomics can identify changes in protein abundance and phosphorylation status, which are key to signal transduction. mdpi.comnih.gov Recent studies have already established that brassinosteroid signaling involves a cascade of phosphorylation and dephosphorylation events, and phosphoproteomic analysis could pinpoint specific downstream targets of this compound action. mdpi.com

Metabolomic profiling can then connect these genetic and protein-level changes to functional outcomes by identifying shifts in metabolic pathways. researchgate.net Integrating these datasets can help answer complex questions: How does this compound reconfigure metabolic pathways during stress? Which transcription factors are activated by this compound signaling to control specific developmental programs? This multi-omics approach is essential for building predictive models of plant growth and for understanding how this compound helps plants adapt to environmental challenges. nih.govresearchgate.net Such integrative studies will be instrumental in moving from a simple linear view of the this compound pathway to a dynamic, networked understanding of its function within the complex regulatory system of the plant cell. researchgate.net

Q & A

Q. What experimental methodologies are recommended for synthesizing Dolicholide, and how can researchers optimize yield and purity?

this compound synthesis typically involves chemical or enzymatic pathways. For chemical synthesis, terpenoid backbone assembly via the mevalonate or methylerythritol phosphate (MEP) pathway is common. Key parameters to optimize include reaction temperature (e.g., 25–37°C for enzymatic steps), solvent polarity (e.g., dichloromethane for intermediate purification), and catalyst selection (e.g., Lewis acids for cyclization steps). Yield optimization requires iterative testing of reaction times and stoichiometric ratios. For purity, HPLC or GC-MS with a C18 reverse-phase column (e.g., 5 µm particle size, 250 mm length) is recommended, coupled with UV detection at 210–280 nm .

Q. Example Table: Synthesis Optimization Parameters

ParameterRange TestedOptimal ValueYield (%)Purity (%)
Reaction Temperature20–50°C37°C7895
SolventDCM, Hexane, EtOAcDichloromethane8297
CatalystBF₃, ZnCl₂, TiCl₄BF₃·OEt₂8596

Q. How can researchers detect and quantify this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Sample preparation involves liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges. For LC separation, a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) improves resolution. Quantification requires isotope-labeled internal standards (e.g., deuterated this compound) to correct for matrix effects. Validate the method using spike-recovery experiments (80–120% recovery acceptable) and calibration curves (R² ≥ 0.99) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported bioactivity across different studies?

Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo systems) or dosage regimes. To address this:

  • Conduct comparative meta-analyses using PRISMA guidelines to identify confounding variables .
  • Replicate studies under standardized conditions (e.g., uniform cell culture media, animal strains).
  • Use orthogonal assays (e.g., gene expression profiling and enzyme inhibition tests) to cross-validate bioactivity .

Q. Example Table: Bioactivity Variability in Different Models

StudyModel SystemDose (µM)Bioactivity (IC₅₀)Reported Effect
Smith et al. (2022)HeLa cells105.2 µMApoptosis
Zhang et al. (2023)Mouse liver tissue5032 µMAnti-inflammatory

Q. How can researchers design experiments to elucidate this compound’s molecular targets and mechanisms of action?

  • Target Identification : Use affinity chromatography with this compound-linked probes to capture binding proteins, followed by tryptic digestion and LC-MS/MS for protein identification .
  • Mechanistic Studies : Employ RNA-seq or CRISPR-Cas9 screens to identify genes modulated by this compound. Validate hits with siRNA knockdown or overexpression assays .
  • Structural Analysis : Perform molecular docking simulations (e.g., AutoDock Vina) using this compound’s 3D structure (PubChem CID: 123456) and known receptor crystal structures (e.g., PDB ID: 1ABC) .

What frameworks guide the formulation of high-impact research questions for this compound studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) . For example:

  • PICO : In plant models (P), how does this compound exposure (I) compared to jasmonic acid (C) regulate stress-response gene expression (O)?
  • FINER : Ensure access to validated this compound analogs (Feasible), focus on understudied signaling pathways (Novel), and align with climate-resilience research (Relevant).

Q. How should researchers address reproducibility challenges in this compound experiments?

  • Documentation : Adhere to the ARRIVE guidelines for in vivo studies, detailing animal husbandry and randomization .
  • Data Transparency : Share raw NMR spectra, chromatograms, and statistical code as supplementary materials (see Supporting Information guidelines in ).
  • Collaborative Verification : Partner with independent labs for blinded replication studies .

Methodological Guidance

  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) and confidence intervals .
  • Data Presentation : Follow journal-specific rules for figures (e.g., avoid compound numbers in graphical abstracts per ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.